2-Amino-4,4-dimethylpentanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride can be achieved through several methods. One common approach involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction to yield the target product. The first step involves the use of a cyanohydrolase enzyme, followed by further chemical transformations .
Another method involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material. This compound is subjected to a two-step reaction, with the first step utilizing an enzymatic catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield, cost-effectiveness, and safety. The process may include the use of readily available raw materials, efficient reaction conditions, and scalable procedures suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-dimethylpentanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-4,4-dimethylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and as an intermediate in industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism. The compound’s structural properties allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4-dimethylpentanoic acid: The parent compound without the hydrochloride group.
4,4-Dimethylnorvaline: Another name for the parent compound.
2-Methyl-L-leucine hydrochloride: A structurally similar compound with a different substitution pattern
Uniqueness
2-Amino-4,4-dimethylpentanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both amino and carboxyl groups on the same carbon skeleton. This allows it to participate in a wide range of chemical and biochemical reactions, making it valuable for various research applications .
Properties
IUPAC Name |
2-amino-4,4-dimethylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONRVSNXDHMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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